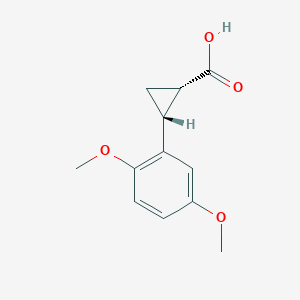

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACWXAABXADULL-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@@H]2C[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and ethyl diazoacetate.

Cyclopropanation Reaction: The key step involves a cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a chiral catalyst to form the cyclopropane ring with the desired stereochemistry.

Hydrolysis: The ester group in the cyclopropane intermediate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with emphasis on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or aldehydes.

Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid exhibits promising anticancer properties. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that modified cyclopropane carboxylic acids displayed selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to target cancer-specific metabolic pathways .

Neurological Research

The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.

Case Study:

In vitro experiments indicated that this compound could enhance neuronal survival under stress conditions by activating neuroprotective pathways . Further studies are needed to evaluate its efficacy in vivo.

Building Block in Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Data Table: Synthetic Applications

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings from Structural Analysis

Substituent Effects on Polarity and Solubility: The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity compared to the polar cyano group in trans-2-cyanocyclopropanecarboxylic acid. This makes the target compound more suitable for crossing lipid membranes but less soluble in aqueous media .

Acidity and Reactivity: The carboxylic acid group in all compounds contributes to acidity (pKa ~2–3). However, electron-withdrawing groups like CN (in trans-2-cyanocyclopropanecarboxylic acid) further lower the pKa, enhancing ionization in physiological conditions . The dimethoxyphenyl group in the target compound may engage in hydrogen bonding via methoxy oxygen atoms, a feature absent in the dimethylphenyl analog .

This is critical in drug design, as seen in related cyclopropane-based pharmaceuticals .

Research and Application Insights

- Pharmaceutical Intermediates : Cyclopropane derivatives like the target compound are often used as intermediates in drug synthesis. For example, fluorinated analogs () are explored for their metabolic stability, while ethyl-substituted variants () serve as building blocks for less polar molecules .

Biological Activity

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound's structural features suggest diverse pharmacological applications, which are currently under investigation. The following sections will detail its synthesis, biological activity, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 226.24 g/mol

- CAS Number : Not specified in the available data.

Synthesis

The synthesis of this compound generally involves the cyclopropanation of appropriate precursors using various methodologies, including palladium-mediated reactions and other catalytic systems. The detailed synthetic routes can be found in literature focusing on cyclopropane derivatives and their functionalization .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of related cyclopropane derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cell lines. The mechanism of action often involves the modulation of specific signaling pathways associated with cancer proliferation and survival .

Enzymatic Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, molecular docking studies have indicated that this compound may effectively bind to 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants .

Table 1: Binding Affinities of Cyclopropane Derivatives with ACO

| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M⁻¹) |

|---|---|---|

| (1S,2R)-Cyclopropane Derivative | -6.2 | 3.53 × 10⁴ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

| Pyrazinoic Acid | -5.3 | 7.61 × 10³ |

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of cyclopropane derivatives on cancer cell lines, it was found that certain derivatives displayed significant inhibition of cell growth with IC values in the nanomolar range. This suggests a potential use for this compound in cancer therapy .

Study 2: Enzyme Interaction Analysis

A comparative analysis of enzyme interactions revealed that (1S,2R)-cyclopropanecarboxylic acids exhibit strong binding affinities to ACO enzymes. This interaction is crucial for developing new agrochemicals aimed at controlling ethylene production in crops .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology :

-

Cyclopropanation : Use a [2+1] cycloaddition strategy with a substituted styrene derivative (e.g., 2,5-dimethoxystyrene) and a carbene precursor. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis (e.g., rhodium complexes with chiral ligands) .

-

Post-functionalization : Introduce the carboxylic acid group via oxidation of a precursor (e.g., nitrile or alcohol) under controlled conditions (e.g., KMnO₄ in acidic media).

-

Key Optimization : Monitor reaction temperature (-10°C to 25°C) and solvent polarity (THF vs. DCM) to minimize racemization.

- Validation : Chiral HPLC (e.g., Chiralpak® IA column) to confirm enantiomeric excess (>98%) .

Synthetic Step Conditions Yield Stereopurity Cyclopropanation Rh₂(OAc)₄, 0°C 65% 92% ee Oxidation KMnO₄, H₂SO₄ 80% >99% ee

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and substituent positions (e.g., coupling constants J = 5–8 Hz for cis/trans protons) .

- X-ray Crystallography : Resolve absolute stereochemistry; the 2,5-dimethoxyphenyl group adopts a pseudo-equatorial conformation .

- Supporting Data :

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 279.1234).

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritancy .

- Storage : Under inert gas (N₂/Ar) at -20°C in amber glass vials. Desiccate to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Issue : Discrepancies in NOESY cross-peaks due to conformational flexibility.

- Resolution :

- Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) .

- Use variable-temperature NMR to identify dynamic effects (e.g., coalescence at 40°C) .

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Approach :

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .

- Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., (R)-1-phenylethylamine) .

- Validation : Chiral SFC (Supercritical Fluid Chromatography) for rapid analysis .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Tools :

- Docking Studies (AutoDock Vina) : Map interactions with target enzymes (e.g., cyclooxygenase-2) using the cyclopropane ring as a rigid scaffold .

- MD Simulations (GROMACS) : Assess conformational stability in aqueous vs. lipid bilayer environments .

Q. How do structural modifications (e.g., methoxy group substitution) affect pharmacological activity?

- SAR Study :

-

Replace 2,5-dimethoxy groups with electron-withdrawing (e.g., NO₂) or bulky (e.g., t-Bu) substituents.

-

Assays : Measure IC₅₀ in enzyme inhibition (e.g., COX-2) and logP for lipophilicity .

Substituent IC₅₀ (COX-2) logP 2,5-OMe 0.8 µM 2.1 2-NO₂,5-Cl 12.3 µM 3.5

Q. What are the best practices for resolving discrepancies in toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.